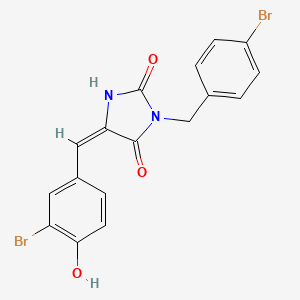![molecular formula C18H17BrN2O4 B11628692 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11628692.png)
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Etherification: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenols and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position would yield benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various coupling reactions.
Mecanismo De Acción
The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2-Chloro-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-[(2-Fluoro-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 5-[(2-Iodo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromo group, for example, can enhance its ability to participate in certain types of chemical reactions, such as cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C18H17BrN2O4 |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O4/c1-11-4-6-14(13(19)8-11)24-10-17-20-18(21-25-17)12-5-7-15(22-2)16(9-12)23-3/h4-9H,10H2,1-3H3 |
Clave InChI |
DXLBYAFOVNFIPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
![4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)
![3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)

![4-[(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11628658.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11628667.png)
![6-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628675.png)
![2-(4-Ethoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628683.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628684.png)
![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11628698.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628700.png)
